N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
CAS No.:
Cat. No.: VC15278126
Molecular Formula: C20H20FN3O4
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20FN3O4 |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
| Standard InChI | InChI=1S/C20H20FN3O4/c1-3-17(27-16-11-7-14(21)8-12-16)20(25)22-19-18(23-28-24-19)13-5-9-15(10-6-13)26-4-2/h5-12,17H,3-4H2,1-2H3,(H,22,24,25) |
| Standard InChI Key | YFZUCMUANJHEBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC)OC3=CC=C(C=C3)F |
Introduction
The compound N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide represents a structurally complex molecule that integrates functional groups such as oxadiazole and fluorophenoxy moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. The presence of an oxadiazole ring is often associated with bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of derivatives containing oxadiazole moieties typically involves cyclization reactions using hydrazides and carboxylic acids or their derivatives. For this compound:
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Preparation of the Oxadiazole Core:
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Reaction between a substituted hydrazide and an appropriate carboxylic acid derivative under acidic or dehydrating conditions.
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Attachment of Functional Groups:
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The ethoxyphenyl and fluorophenoxy substituents are introduced through nucleophilic substitution or coupling reactions.
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Final Amidation Step:
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The butanamide group is formed via reaction with a butanoyl chloride derivative in the presence of a base.
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These steps ensure precise control over the substitution pattern on the oxadiazole ring.
Biological Potential
Compounds containing oxadiazole rings have demonstrated diverse biological activities. For N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide, potential applications include:
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Antimicrobial Activity:
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Oxadiazoles are known for their efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.
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Anti-inflammatory Properties:
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Molecular docking studies suggest that oxadiazole derivatives can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammatory responses.
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Anticancer Applications:
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The fluorophenoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with cancer cell receptors.
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Analytical Characterization
To confirm its structure and purity, the following techniques are commonly employed:
| Technique | Purpose | Findings |
|---|---|---|
| NMR Spectroscopy | Identification of hydrogen (^1H) and carbon (^13C) environments | Signals consistent with ethoxyphenyl, fluorophenoxy, and oxadiazole groups |
| Mass Spectrometry | Determination of molecular weight | Peak at ~328 g/mol confirming molecular formula |
| IR Spectroscopy | Functional group identification | Peaks for C=O (amide), C-F (fluorophenyl), and C=N (oxadiazole) bonds |
Computational Studies
Molecular docking studies have been performed to evaluate the interaction of this compound with biological targets:
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Binding Affinity:
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High affinity observed for enzymes like COX-2 and LOX.
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Pharmacokinetic Predictions:
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Good drug-likeness parameters based on Lipinski's Rule of Five.
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Moderate solubility and high membrane permeability predicted.
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